1-Amino-3-carbazol-9-yl-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

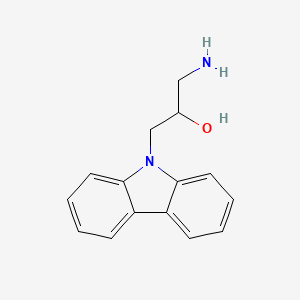

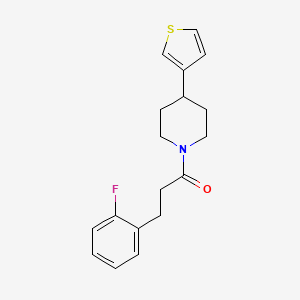

“1-Amino-3-carbazol-9-yl-propan-2-ol” is a biochemical compound with the molecular formula C15H16N2O and a molecular weight of 240.30 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “1-Amino-3-carbazol-9-yl-propan-2-ol” can be represented by the SMILES string: C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN)O . This indicates that the molecule consists of a carbazole group attached to a propan-2-ol group via an amino linkage .Physical And Chemical Properties Analysis

“1-Amino-3-carbazol-9-yl-propan-2-ol” is a solid compound . Its molecular weight is 240.30 and its molecular formula is C15H16N2O .Applications De Recherche Scientifique

Synthesis and Characterization

The compound serves as a precursor in the synthesis of more complex carbazole derivatives. Its molecular structure can be verified through techniques like FTIR and NMR spectroscopy. Theoretical studies, such as DFT (Density Functional Theory), are conducted to predict the molecular structure, IR and NMR data, MEP map, and FMOs (Frontier Molecular Orbitals) of the compound .

Acetylcholinesterase Inhibition

Carbazole derivatives, including 1-Amino-3-carbazol-9-yl-propan-2-ol , have been studied for their potential as acetylcholinesterase inhibitors. This is significant in the treatment of neurodegenerative diseases like Alzheimer’s, where enhancing cholinergic function is a key therapeutic strategy .

Photonics and Electronics

In the fields of photonics and electronics, carbazole derivatives are frequently used as solar energy collectors, charge transfer agents, and nonlinear optical materials. Their strong conjugated systems and high intramolecular electron transfer efficiency make them suitable for these applications .

Fluorescent Materials

The compound’s structure allows for the creation of Schiff bases with a stronger conjugated system. This enhances their potential applications as fluorescent materials, which are crucial in various imaging and diagnostic techniques .

Biological Activities

Carbazoles exhibit a wide range of biological activities, including antiviral, sedative, antioxidant, antifungal, antibacterial, antitumor, and anti-inflammatory properties. These activities make carbazole derivatives valuable in medicinal chemistry for the development of new therapeutic agents .

Agricultural Applications

In agriculture, carbazole derivatives are explored for their use as growth regulators and insecticides. They have shown a synergistic effect when used with other insecticides, potentially leading to more effective pest control strategies .

Anti-Cancer Research

Research into the anti-cancer properties of carbazole derivatives is ongoing1-Amino-3-carbazol-9-yl-propan-2-ol may have inhibitory effects on certain cancer cell lines, making it a compound of interest in the development of novel anti-cancer drugs .

Safety and Hazards

Propriétés

IUPAC Name |

1-amino-3-carbazol-9-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-9-11(18)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSWVRRUBQSAGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-carbazol-9-yl-propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Chlorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B2895300.png)

![1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2895301.png)

![Ethyl 2-(2-hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2895308.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide](/img/structure/B2895315.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2895318.png)

![1-(4-Tert-butylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2895319.png)